4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide
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Description
Scientific Research Applications
Synthesis and Antiviral Activity
The chemical compound 4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide serves as a precursor in the synthesis of various sulfonamide derivatives. For example, starting from 4-chlorobenzoic acid, researchers developed sulfonamide derivatives with potential antiviral activities against tobacco mosaic virus. This highlights the compound's role in generating new chemical entities with potential pharmacological applications (Chen et al., 2010).
Development of Adenosine A2B Receptor Antagonists
Another significant application involves its use in the synthesis of sulfonamides acting as adenosine A2B receptor antagonists. This was achieved through a novel synthesis method, showcasing the compound's versatility in medicinal chemistry for developing treatments targeting specific receptors (Yan et al., 2006).
Antibacterial and Antifungal Activities
Sulfonamide-derived ligands and their transition metal complexes have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated moderate to significant activity against various strains, indicating their potential as antimicrobial agents (Chohan & Shad, 2011).
Crystal Engineering and Host-Guest Chemistry
The compound has also been explored in crystal engineering and host-guest chemistry. Researchers have studied the hydrogen-bonding synthons and their effects on crystal packing, contributing to the understanding of molecular interactions and the design of new materials (Wang et al., 2011).
Properties
IUPAC Name |
4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-15(2)21(19,20)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)14/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGJXPGHTOACBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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